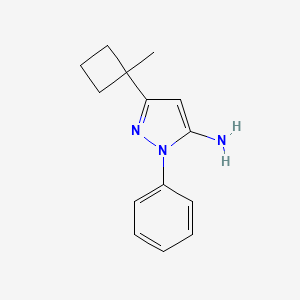![molecular formula C21H20N6OS B13976740 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a thienopyrimidine core, and an aminophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thieno compound and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the thienopyrimidine core.
Morpholine Substitution: The morpholine ring is introduced through a substitution reaction, often using morpholine and a suitable leaving group on the thienopyrimidine core.
Final Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative, typically under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and luminescent dyes.
Mechanism of Action
The mechanism of action of 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(3-Aminophenyl)-2-(2-thienyl)pyridine: A related compound with similar structural features but lacking the morpholine and pyrimidine components.
2-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine: Similar structure but without the aminophenyl group.
Uniqueness
The uniqueness of 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N6OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[6-(3-aminophenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N6OS/c22-15-3-1-2-13(10-15)17-11-16-19(29-17)21(27-6-8-28-9-7-27)26-20(25-16)14-4-5-18(23)24-12-14/h1-5,10-12H,6-9,22H2,(H2,23,24) |
InChI Key |
XRTJHURWFZREQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CC(=CC=C4)N)C5=CN=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
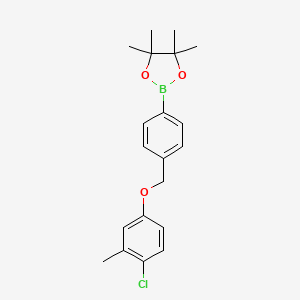
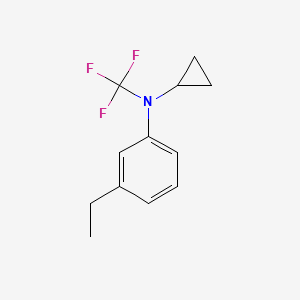
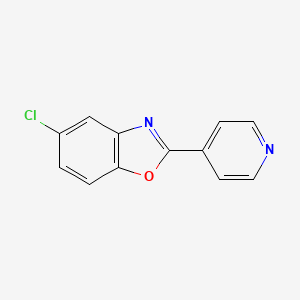
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
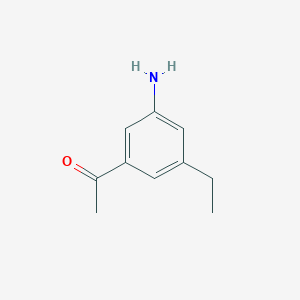

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
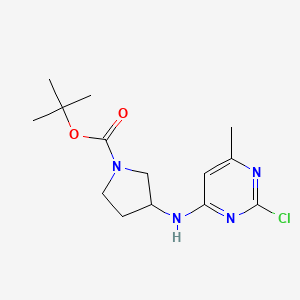
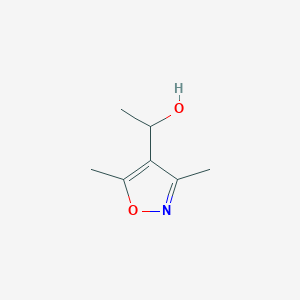
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
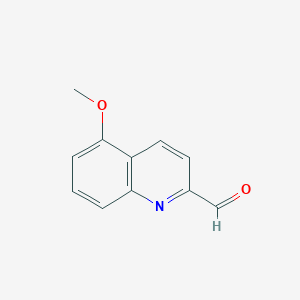
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
